2-(4-Aminophenyl)-4,5,6,7-tetrabromo-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(4-Aminophenyl)-4,5,6,7-tetrabromo-1H-isoindole-1,3(2H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrabromo substitution on the isoindole ring and an aminophenyl group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-4,5,6,7-tetrabromo-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using bromine or bromine-containing reagents. The subsequent steps include purification through crystallization or chromatography to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)-4,5,6,7-tetrabromo-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted isoindole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(4-Aminophenyl)-4,5,6,7-tetrabromo-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)-4,5,6,7-tetrabromo-1H-isoindole-1,3(2H)-dione involves its interaction with cellular components. In antimicrobial applications, it disrupts cell membranes, leading to cell lysis. In anticancer research, it targets specific molecular pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)benzothiazole: Known for its antimicrobial and anticancer properties.
2-(4-Aminophenyl)ethylamine: Used in the synthesis of polymers and advanced materials.
Uniqueness
2-(4-Aminophenyl)-4,5,6,7-tetrabromo-1H-isoindole-1,3(2H)-dione is unique due to its tetrabromo substitution, which imparts distinct electronic and steric properties, making it suitable for specialized applications in material science and medicinal chemistry .
Properties
CAS No. |
96238-47-0 |
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Molecular Formula |
C14H6Br4N2O2 |
Molecular Weight |
553.8 g/mol |
IUPAC Name |
2-(4-aminophenyl)-4,5,6,7-tetrabromoisoindole-1,3-dione |
InChI |
InChI=1S/C14H6Br4N2O2/c15-9-7-8(10(16)12(18)11(9)17)14(22)20(13(7)21)6-3-1-5(19)2-4-6/h1-4H,19H2 |
InChI Key |
GOZJZCJIWGEGMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br |
Origin of Product |
United States |
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